molecular formula C9H13Cl2N3 B3388267 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride CAS No. 868173-88-0

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B3388267
CAS No.: 868173-88-0
M. Wt: 234.12
InChI Key: XPSOHQYZQXHFEE-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride (CAS: 868173-88-0) is a bicyclic heteroaromatic compound featuring a pyrrolopyridine core linked to an ethylamine side chain, stabilized as a dihydrochloride salt. Its molecular formula is C₉H₁₃Cl₂N₃, with a molecular weight of 234.13 g/mol . The compound is characterized by a fused pyrrole and pyridine ring system, where the pyrrole nitrogen occupies the 1-position, and the pyridine nitrogen is at the 3-position of the bicyclic structure. This configuration distinguishes it from positional isomers such as pyrrolo[2,3-c]pyridine derivatives .

Key physicochemical properties include:

  • Storage: Requires inert atmosphere and room temperature .
  • Hazard Profile: Classified under GHS warning with hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOHQYZQXHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856941
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868173-88-0
Record name 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by bases such as cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolo[3,2-c]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridine exhibit promising anticancer properties. For instance, compounds similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored several pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines .

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems. Research has shown that pyrrolidine derivatives can modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.

Case Study : A derivative of the compound was tested for its effects on serotonin receptors, showing promise as a novel antidepressant .

The biological activity of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its ability to interact with various enzyme systems and receptors:

  • Inhibition of Protein Kinases : Studies suggest that this compound can inhibit specific protein kinases involved in cancer progression.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing mood and cognition.

Data Table of Research Findings

Study ReferenceApplication AreaFindings
AnticancerSignificant cytotoxicity against cancer cell lines
NeuropharmacologyPotential as a novel antidepressant via serotonin modulation
Enzyme InhibitionInhibition of specific protein kinases linked to tumor growth

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride (Target Compound) 868173-88-0 C₉H₁₃Cl₂N₃ 234.13 Pyrrolo[3,2-c]pyridine core, ethylamine
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride 1909324-63-5 C₉H₁₃Cl₂N₃ 234.12 Pyrrolo[2,3-c]pyridine core (positional isomer)
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride 27311-25-7 C₉H₁₃Cl₂N₃ 234.13 Pyrrolo[3,2-b]pyridine core (positional isomer)
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride 2138337-33-2 C₉H₁₂Cl₃N₃ 268.58 Chloro-substituted pyrrolo[2,3-c]pyridine
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride 859833-18-4 C₁₂H₁₄Cl₂N₂ 257.16 Pyridinylphenyl scaffold, methylamine

Key Observations :

  • Substituent Effects : Chlorination at the 5-position (CAS: 2138337-33-2) increases molecular weight and may enhance lipophilicity or receptor affinity .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activity of Analogues

Compound Class Notable Activity Research Findings
Pyrrolopyridine Derivatives Neurological/Cardiovascular Targets Limited direct data; structural similarity to dopamine (CAS: 62-31-7) suggests potential monoaminergic activity .
Thieno[3,2-b]pyridine Analogues Antiplatelet Activity Thieno-tetrahydropyridine derivatives (e.g., compound C1) show superior antiplatelet effects to clopidogrel in rat models .
Pyridinylphenyl Derivatives Unspecified Therapeutic Targets No published activity data; primarily used as synthetic intermediates .

Key Insights :

  • Therapeutic Potential: While the target compound lacks explicit pharmacological data, pyrrolopyridine scaffolds are frequently explored in CNS disorders due to their resemblance to endogenous neurotransmitters like dopamine .
  • Mechanistic Clues: Thienopyridine derivatives (e.g., ) demonstrate that small structural modifications (e.g., sulfur substitution) can significantly enhance antiplatelet efficacy, suggesting analogous opportunities for pyrrolopyridines .

Biological Activity

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that are often explored for their pharmacological properties, including anticancer and antiviral activities. In this article, we will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C9H11N3
  • Molar Mass : 161.2 g/mol
  • Density : 1.225 g/cm³ (predicted)
  • Boiling Point : 376.0 °C (predicted)
  • pKa : 15.40 (predicted)

These properties indicate that the compound is stable under various conditions, which is essential for its biological applications.

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds can act as inhibitors for various enzymes involved in cancer progression. For example, a study focused on lysine-specific demethylase 1 (LSD1), an enzyme linked to the epigenetic regulation of cancers, showed that pyrrolo derivatives exhibit potent inhibitory effects. Specifically, compounds similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine were found to have nanomolar IC50 values against LSD1, demonstrating their potential as anticancer agents .

Anticancer Activity

A series of biological evaluations have been conducted to assess the anticancer potential of compounds related to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine. The following table summarizes key findings:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMV4-11 (AML)0.12LSD1 Inhibition
Compound BKasumi-1 (AML)0.15LSD1 Inhibition
Compound CNCI-H526 (SCLC)0.20LSD1 Inhibition

These results suggest that derivatives of this compound can effectively inhibit cell proliferation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence regarding the antiviral potential of pyrrolo derivatives. A study highlighted the ability of certain pyrrolo compounds to interfere with viral replication mechanisms in influenza virus models. The specific interaction with viral polymerases was noted as a critical factor in their antiviral efficacy .

Case Study 1: Anticancer Efficacy in Animal Models

A notable study involved the administration of a pyrrolo derivative similar to 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine in an AML xenograft model. The results showed significant tumor growth suppression compared to control groups, indicating strong in vivo efficacy and a favorable pharmacokinetic profile for oral administration.

Case Study 2: Structure-Activity Relationship

In another investigation focusing on structure-activity relationships (SAR), modifications to the pyrrolo ring system were explored. The study concluded that specific substitutions at the nitrogen positions significantly enhanced both LSD1 inhibition and antiproliferative activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.